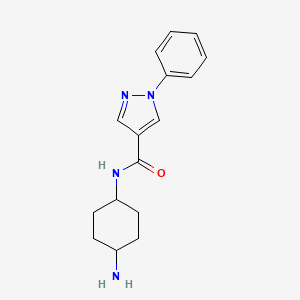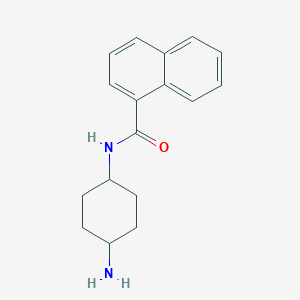
3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine, also known as BPP, is a chemical compound that has been widely studied for its potential applications in scientific research. BPP is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In
Scientific Research Applications
3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment. In neuroscience, 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Mechanism of Action
The mechanism of action of 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell growth and proliferation. It has also been shown to inhibit the activity of phosphodiesterase (PDE), which is involved in the breakdown of cyclic nucleotides. By inhibiting these enzymes, 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine may be able to modulate various cellular processes and signaling pathways.
Biochemical and Physiological Effects:
3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on PKC and PDE, 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine has been shown to induce apoptosis (programmed cell death) in cancer cells, increase the production of reactive oxygen species (ROS), and modulate the activity of various ion channels. These effects may contribute to the potential therapeutic applications of 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine in cancer, neurodegenerative diseases, and autoimmune diseases.
Advantages and Limitations for Lab Experiments
One advantage of 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine is that it is a small molecule that can easily penetrate cell membranes, making it a potentially useful tool for studying cellular processes. Another advantage is that it has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. However, one limitation of 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine has not been extensively studied in vivo, so its potential therapeutic applications may be limited.
Future Directions
There are several potential future directions for research on 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine. One direction is to further investigate its mechanism of action and identify specific targets for its inhibitory effects. Another direction is to study its potential therapeutic applications in more detail, particularly in animal models of disease. Additionally, 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine could be used as a tool to study various cellular processes and signaling pathways in more detail, potentially leading to the development of new therapeutic targets. Overall, 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine is a promising compound that has the potential to contribute to a variety of scientific research fields.
Synthesis Methods
The synthesis of 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine involves a multistep process that begins with the reaction of 1H-pyrazol-5-ylmethanol and 1-bromo-3-chloropropane to form 1-(1H-pyrazol-5-ylmethyl)-3-chloropropan-1-ol. This intermediate is then reacted with benzimidazole and sodium hydride to form 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine. The overall yield of 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine is around 50%, making it a relatively efficient synthesis method.
properties
IUPAC Name |
3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5/c1-2-5-14-13(4-1)16-11-19(14)9-3-7-15-10-12-6-8-17-18-12/h1-2,4-6,8,11,15H,3,7,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYELBZQQVSXVFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCNCC3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1r,4r)-4-methyl-N-[(1H-pyrazol-5-yl)methyl]cyclohexan-1-amine](/img/structure/B7557176.png)

![3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7557188.png)




![N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline](/img/structure/B7557222.png)

![2-(cyclohexen-1-yl)-N-[(2-methylpyrazol-3-yl)methyl]ethanamine](/img/structure/B7557263.png)